molecular formula C22H27N3O4 B2606218 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170979-71-1

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2606218
CAS No.: 1170979-71-1
M. Wt: 397.475
InChI Key: KCBVIUWWFJHBSI-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-dione core. The structure features a cyclohexenyl ethyl group at position 6 and a 3,4-dimethoxyphenyl substituent at position 2. Such substitutions are critical for modulating bioactivity, including interactions with enzymes or receptors. The presence of methoxy groups (3,4-dimethoxy) may enhance lipophilicity and membrane permeability, while the cyclohexenyl ethyl moiety could influence conformational flexibility and target binding .

Properties

IUPAC Name

6-[2-(cyclohexen-1-yl)ethyl]-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-17-9-8-15(12-18(17)29-2)20-19-16(23-22(27)24-20)13-25(21(19)26)11-10-14-6-4-3-5-7-14/h6,8-9,12,20H,3-5,7,10-11,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBVIUWWFJHBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_2O_4. Its structure features a pyrrolopyrimidine core substituted with a cyclohexenyl group and a dimethoxyphenyl moiety. The unique structural features may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study reported that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar pyrrolopyrimidine derivatives can enhance neuronal survival and promote neurite outgrowth.

  • Research Findings : A study highlighted that compounds with similar structures could activate G-protein coupled receptors (GPCRs), which are crucial for neuronal signaling. Specifically, they exhibited agonistic activity towards adrenergic receptors, suggesting a potential role in neuroprotection .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been explored. Pyrrolopyrimidines have been associated with the inhibition of pro-inflammatory cytokines and modulation of immune responses.

  • Experimental Evidence : In vitro studies showed that related compounds reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

The biological activities of this compound are likely mediated through several mechanisms:

  • GPCR Activation : The compound may interact with various GPCRs involved in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression or inflammation.
  • Apoptotic Pathways : The activation of apoptotic pathways through caspase activation is a critical aspect of its anticancer activity.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduction of apoptosis through caspase activation
NeuroprotectionActivation of GPCRs promoting neurite outgrowth
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely follows Biginelli-like cyclocondensation (), though the cyclohexenyl ethyl group may require specialized alkylation steps .
  • Target Prediction : Similar compounds interact with HDACs, kinases, or GPCRs (). Molecular dynamics simulations () could validate binding modes.
  • Limitations : Lack of direct bioactivity data for the target compound necessitates in vitro assays, as seen in ’s anti-diabetic evaluations.

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